molecular formula C23H29IO5 B166311 I-BOP

I-BOP

Cat. No.: B166311
M. Wt: 512.4 g/mol
InChI Key: UYFMSCHBODMWON-HBHIRWTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

I-BOP, also known as (5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a potent agonist for the thromboxane A2 receptor (TP). It has a molecular formula of C23H29IO5 and a molecular weight of 512.4 g/mol . This compound is primarily used in scientific research to study platelet aggregation and vascular smooth muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-BOP involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like iodine and phosphonium salts .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Amide Bond Formation

BOP is primarily employed to activate carboxylic acids for nucleophilic attack by amines, forming amides. This reaction is critical in solid-phase peptide synthesis (SPPS).

Mechanism :

  • Activation : BOP reacts with the carboxylic acid to form an active benzotriazole ester intermediate.

  • Coupling : The intermediate reacts with an amine to yield the amide product, releasing HOBt and hexafluorophosphate as byproducts .

Example reaction :

RCOOH+R NH2BOPRCONHR +HOBt+HPF6\text{RCOOH}+\text{R NH}_2\xrightarrow{\text{BOP}}\text{RCONHR }+\text{HOBt}+\text{HPF}_6^-

Esterification Reactions

BOP facilitates ester synthesis from carboxylic acids and alcohols, offering higher yields compared to traditional methods like Fischer esterification.

Application :

  • Synthesis of esters for protecting groups in organic synthesis.

  • Example: Conversion of benzyl alcohol and acetic acid to benzyl acetate .

Reduction of Carboxylic Acids

BOP enables the reduction of carboxylic acids to primary alcohols when paired with sodium borohydride (NaBH4_4).

Reaction pathway :

RCOOHBOP NaBH4RCH2OH\text{RCOOH}\xrightarrow{\text{BOP NaBH}_4}\text{RCH}_2\text{OH}

Byproduct: Hexamethylphosphoramide (HMPA), a carcinogenic compound .

Comparative Analysis of BOP and Related Reagents

Parameter BOP PyBOP
Byproduct HMPALess toxic
Reaction Speed FastModerate
Applications Peptides, esters, reductionsPeptides, complex couplings

Research Advancements

  • Temperature-dependent studies : Recent methodologies incorporate temperature corrections for equilibrium constants in BOP-mediated reactions, enhancing yield predictability .

  • Metal-ion interactions : BOP’s phosphorus center can coordinate with metal ions (e.g., Mg2+^{2+}), influencing reaction pathways in heterogeneous media .

Scientific Research Applications

I-BOP is widely used in scientific research due to its potent agonist activity at the thromboxane A2 receptor. Some of its key applications include:

    Chemistry: Used as a reference compound in the study of thromboxane A2 receptor agonists.

    Biology: Employed in research on platelet aggregation and vascular smooth muscle contraction.

    Medicine: Investigated for its potential therapeutic effects in conditions involving platelet aggregation and vascular smooth muscle disorders.

    Industry: Utilized in the development of new drugs targeting the thromboxane A2 receptor .

Mechanism of Action

I-BOP exerts its effects by binding to and activating the thromboxane A2 receptor (TP). This activation leads to the activation of the phosphatidylinositol 3-kinase (PI3K) pathway, which promotes cell proliferation in vascular smooth muscle. Additionally, this compound affects the excitatory postsynaptic potential in hippocampal neurons in a dose-dependent manner .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to I-BOP include:

Uniqueness

This compound is unique due to its high potency and specificity for the thromboxane A2 receptor, with a dissociation constant (KD) of 0.61 nM. This makes it a valuable tool in research for studying the thromboxane A2 receptor and its associated pathways .

Biological Activity

I-BOP (also known as I-bopamine) is a compound that exhibits significant biological activity, particularly in the context of thromboxane A2 (TXA2) receptor interactions and platelet aggregation. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Overview of this compound

This compound is a synthetic analog of prostaglandins and acts primarily as a selective agonist for the thromboxane A2 receptor. Its structure allows it to mimic the action of TXA2, a potent vasoconstrictor and platelet aggregator. Research has demonstrated that this compound plays a crucial role in various physiological processes, including vascular contraction and platelet aggregation.

The mechanism by which this compound exerts its effects involves binding to specific receptors on platelets, leading to activation of intracellular signaling pathways. Notably, studies have shown that this compound induces platelet aggregation through TXA2 receptor activation, which subsequently triggers the MAP kinase pathway and stimulates PI3K signaling pathways .

Platelet Aggregation

This compound has been extensively studied for its effects on platelet aggregation. In vitro studies have shown that it induces platelet aggregation in a dose-dependent manner. For instance, one study reported that the maximum aggregation response (E_max) to this compound was significantly lower in castrated men compared to uncastrated controls, indicating the influence of testosterone on TXA2 receptor expression and function .

Table 1: Effects of this compound on Platelet Aggregation

StudySubject GroupE_max (%)p-value
1Castrated Men53 ± 20.003
2Uncastrated Men63 ± 2-

Inhibition Studies

This compound's activity can also be modulated by other compounds. For example, 8-epi-PGF2 alpha has been shown to inhibit platelet aggregation induced by this compound at concentrations as low as 3.3 µM . This highlights the potential for therapeutic interventions targeting TXA2 pathways.

Case Studies

Case Study 1: Thromboxane Receptor Dynamics

A study involving patients with prostate cancer examined the effects of castration on TXA2 receptor density and function. The results indicated that castration significantly reduced both the density of TXA2 receptors and the maximum response to this compound, suggesting that androgen levels may influence thromboxane receptor dynamics in platelets .

Case Study 2: Vascular Responses

In another investigation, fetal vascular responses to this compound were assessed during embryonic development stages. The results demonstrated that this compound induced significant vasoconstriction in a dose-dependent manner, emphasizing its role in vascular physiology during development .

Research Findings Summary

Research findings consistently indicate that this compound is a potent agonist of TXA2 receptors with significant implications for cardiovascular health and disease management. Its ability to induce platelet aggregation makes it a compound of interest in studying thrombotic disorders.

Q & A

Basic Research Questions

Q. How is the Individual Burden of Psoriasis (I-BOP) questionnaire validated for clinical research?

The this compound questionnaire undergoes rigorous validation steps:

  • Test-retest reliability : Administered twice within 2 weeks to assess reproducibility .
  • Correlation analysis : Validated against established tools (e.g., DLQI, PASI) using Pearson correlation coefficients (p < 0.05) .
  • Cross-cultural adaptation : Translated per ISPOR guidelines to ensure linguistic and conceptual equivalence . Methodological Tip: Use R software or similar for statistical validation to ensure reproducibility .

Q. What experimental models are appropriate for studying this compound's thromboxane A2 (TP) receptor antagonism?

  • In vitro models : Dose-response assays (e.g., Figure 10B) to quantify APP and Aβ (1-40) modulation in neuronal cells .
  • In vivo models : TP receptor knockout mice to isolate this compound's effects from endogenous TP activity . Data Consideration: Include controls like DMSO and S18886 (a TP antagonist) to benchmark results .

Q. How should researchers design a study to assess this compound's impact on inflammatory markers?

  • PICOT framework :

  • P : Psoriasis patients or TP receptor-expressing cell lines.
  • I : this compound administration (e.g., 10–100 nM concentrations).
  • C : Placebo or TP agonist (e.g., U46619).
  • O : MCP-1/CCL2 expression levels (measured via qPCR or ELISA).
  • T : 24–72 hours post-intervention .
    • Data collection : Use validated instruments (e.g., Figure 2D in for nuclear SP1 accumulation).

Advanced Research Questions

Q. How does this compound's SP1-dependent mechanism influence MCP-1 transcription in cancer studies?

  • Mechanistic insight : this compound induces SP1 nuclear translocation within 30 minutes, enhancing MCP-1 promoter activity (Figure 2E) .
  • Validation method : Site-directed mutagenesis of SP1-binding elements to confirm dependency . Contradiction alert: SP1 activation may vary by cell type; validate using dual-luciferase assays in target models .

Q. How can researchers reconcile contradictory data on this compound's Aβ modulation in Alzheimer's models?

  • Case study : In Figure 10B, this compound reduces Aβ (1-40) at low doses but shows biphasic effects at higher concentrations .
  • Resolution strategy :

  • Perform dose-escalation trials with triplicate measurements.
  • Compare with TP isoform-specific antagonists (e.g., S18886) to isolate receptor subtypes .
    Methodological note: Use ANOVA with post-hoc tests to analyze non-linear dose responses .

Q. What translational challenges arise when applying this compound findings from murine models to human trials?

  • Key issues :

  • Species-specific TP receptor expression patterns .
  • Pharmacokinetic differences in blood-brain barrier penetration .
    • Mitigation approach :
  • Use humanized mouse models or 3D blood-brain barrier co-cultures.
  • Cross-reference with this compound's test-retest reliability data from clinical questionnaires (Table 1 in ).

Q. Methodological Frameworks

Q. How to formulate a research question on this compound's dual role in inflammation and neurodegeneration?

  • P-E/I-C-O structure :

  • Population : Neuroinflammatory disease models.
  • Exposure : this compound at IC50 concentrations.
  • Comparison : TP agonists vs. antagonists.
  • Outcome : Quantify TNF-α and Aβ levels .
    • Feasibility check : Ensure access to HPLC or mass spectrometry for Aβ quantification .

Q. What statistical methods are optimal for analyzing this compound's time-dependent effects?

  • Time-series analysis : Mixed-effects models to account for repeated measurements (e.g., SP1 expression over 4 hours) .
  • Software : R or Python libraries (e.g., lme4 in R) for longitudinal data .

Q. Data Presentation Guidelines

  • Tables : Summarize dose-response metrics (e.g., EC50, maximum effect size) as in .
  • Figures : Annotate gel images (e.g., α-Tubulin controls in Figure 10A) to ensure reproducibility .
  • Ethics : Disclose conflicts of interest if using proprietary this compound analogs .

Properties

IUPAC Name

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMSCHBODMWON-HBHIRWTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.